Product packaging for N-(4-sec-butylphenyl)-2-chloropropanamide(Cat. No.:CAS No. 731011-88-4)

N-(4-sec-butylphenyl)-2-chloropropanamide

Cat. No.: B2556476
CAS No.: 731011-88-4
M. Wt: 239.74
InChI Key: RQCJASQDAKJYLO-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-2-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO B2556476 N-(4-sec-butylphenyl)-2-chloropropanamide CAS No. 731011-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-9(2)11-5-7-12(8-6-11)15-13(16)10(3)14/h5-10H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCJASQDAKJYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Amide Chemistry

Halogenated amides, particularly α-haloamides, are a class of compounds recognized for their versatile reactivity in organic synthesis. The presence of a halogen atom on the carbon adjacent to the amide carbonyl group makes this position susceptible to nucleophilic substitution. This reactivity is a cornerstone of their utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of α-haloamides has been harnessed in a variety of chemical transformations. They are frequently employed in the synthesis of more complex molecules, serving as precursors to α-amino amides, α-hydroxy amides, and other functionalized amide derivatives. nih.gov The general reactivity of these compounds is influenced by the nature of the halogen, with iodinated and brominated amides typically being more reactive than their chlorinated counterparts.

Recent advancements in synthetic methodology have further expanded the applications of halogenated amides. For instance, visible light-promoted reactions have been developed for the β-C-H halogenation of amides, offering an atom-economical route to these valuable synthetic intermediates. globethesis.com Additionally, methods for the α-functionalization of amides through an umpolung (polarity reversal) strategy have been reported, enabling the reaction of a wide range of nucleophiles at the α-position. nih.gov

Table 1: General Properties of N-(4-sec-butylphenyl)-2-chloropropanamide

Property Value
Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol

| CAS Number | Not available |

Overview of the Structural Significance of the N 4 Sec Butylphenyl Moiety

The N-(4-sec-butylphenyl) moiety is a significant structural component that imparts specific properties to the molecule. This group consists of a benzene (B151609) ring substituted with a secondary butyl group at the para position. The presence of this moiety can influence the compound's physical properties, such as its solubility and crystallinity, as well as its interactions with biological systems or other materials.

The sec-butyl group is a moderately bulky, non-polar alkyl substituent. Its presence on the phenyl ring increases the lipophilicity of the molecule, which can be a crucial factor in medicinal chemistry for influencing a compound's pharmacokinetic profile. In the context of materials science, the N-(4-butylphenyl)diphenylamine unit is a component of the polymer TFB (Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl)diphenylamine)]), which is utilized as a hole-transporting and electron-blocking material in organic light-emitting diodes (OLEDs). chemicalbook.comsigmaaldrich.com This highlights the role of the N-(4-sec-butylphenyl) group in conferring desirable electronic properties.

Mechanistic Investigations into the Biological Activity of N 4 Sec Butylphenyl 2 Chloropropanamide

Identification of Cellular and Molecular Targets

No studies detailing the identification of cellular and molecular targets for N-(4-sec-butylphenyl)-2-chloropropanamide were found.

Enzyme Inhibition Studies (e.g., Kinases, DXR)

There is no available research on the inhibitory effects of this compound on any enzyme systems, including kinases or 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).

Protein-Ligand Binding Analysis (e.g., Microtubules, Thioredoxin-1, Prohibitin-1, TEAD)

Information regarding the binding interactions of this compound with proteins such as microtubules, Thioredoxin-1, Prohibitin-1, or Transcriptional Enhanced Associate Domain (TEAD) is not present in the available scientific literature.

Receptor Interaction Profiling

No data from receptor interaction profiling studies for this compound has been published.

Elucidation of Intracellular Signaling Pathway Modulation

There is a lack of published research on how this compound may modulate intracellular signaling pathways.

Effects on Cell Proliferation and Viability

No studies were identified that investigated the effects of this compound on cell proliferation or viability. Consequently, no data tables on this topic can be provided.

Modulation of Key Signaling Cascades (e.g., PI3K/AKT Pathway)

Information regarding the modulation of the PI3K/AKT pathway or any other key signaling cascades by this compound is not available in the current body of scientific literature.

Biochemical and Biophysical Characterization of Interactions

There are no published studies that have utilized STD-NMR or other binding assays to characterize the interaction of this compound with any biological target.

No data from enzymatic assays are available to determine the effect of this compound on the activity of any specific enzyme.

Advanced Analytical and Spectroscopic Characterization of N 4 Sec Butylphenyl 2 Chloropropanamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of information that, when combined, allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(4-sec-butylphenyl)-2-chloropropanamide, the expected signals would correspond to the protons of the sec-butyl group, the aromatic protons on the phenyl ring, the methine proton adjacent to the chlorine atom, and the methyl protons of the chloropropanamide moiety. The integration of these signals would be proportional to the number of protons they represent, and their splitting patterns (e.g., doublets, triplets, quartets) would reveal adjacent protons.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, carbonyl). For instance, the carbonyl carbon of the amide group would appear significantly downfield.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY would show correlations between coupled protons, helping to piece together the fragments of the molecule, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

¹H NMR Expected Chemical Shifts (ppm) ¹³C NMR Expected Chemical Shifts (ppm)
Protons of the sec-butyl group (multiple signals)Carbons of the sec-butyl group
Aromatic protons (doublets)Aromatic carbons (multiple signals)
Methine proton (-CH(Cl)-) (quartet)Methine carbon (-CH(Cl)-)
Amide proton (-NH-) (singlet)Carbonyl carbon (-C=O)
Methyl protons (-CH₃) (doublet)Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the C=O stretching of the amide group, typically appearing around 1650 cm⁻¹. The N-H stretching vibration of the amide would be observed in the region of 3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000 cm⁻¹, and the C-Cl stretching vibration would be found in the fingerprint region at lower wavenumbers.

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H Stretch (Amide)~3300
C-H Stretch (Aromatic)>3000
C-H Stretch (Aliphatic)<3000
C=O Stretch (Amide)~1650
C-N Stretch (Amide)~1240
C-Cl Stretch~700

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by an isotopic pattern for the molecular ion, with peaks at M and M+2 in an approximate 3:1 ratio.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. Fragmentation patterns observed in the mass spectrum would also offer structural information, as the molecule breaks apart in a predictable manner.

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. They are also widely used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection would most commonly be performed using a UV detector, set to a wavelength where the aromatic phenyl ring of the molecule absorbs strongly. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak would be a characteristic of the compound under the specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The sample would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound would then enter the mass spectrometer, which would provide a mass spectrum for identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound and any potential impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, its three-dimensional molecular structure could be elucidated. nih.gov

This analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule, revealing its specific conformation in the solid state. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules pack together to form the crystal lattice.

Hypothetical Data Table for X-ray Crystallography of this compound:

Since no experimental data is available, the following table illustrates the typical parameters that would be reported from a successful X-ray crystallographic analysis.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų) 1324.5
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 1.205
Key Bond Lengths (Å)
C-Cl1.78
C=O1.23
N-C (amide)1.34
**Key Bond Angles (°) **
O=C-N122.5
Cl-C-C110.8

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization techniques, such as cyclic voltammetry, are employed to investigate the redox properties of a compound. By measuring the current response of a solution of this compound to a cyclically varied potential, information about its oxidation and reduction potentials can be obtained.

This analysis would reveal whether the compound can undergo electron transfer reactions and at what potentials these processes occur. The resulting voltammogram could indicate the stability of the resulting radical ions and the reversibility of the redox processes. Such information is valuable in understanding the compound's potential involvement in electron transfer mechanisms.

Hypothetical Data Table for Cyclic Voltammetry of this compound:

The following table presents a hypothetical summary of results that could be obtained from a cyclic voltammetry experiment.

ParameterHypothetical Value
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Scan Rate 100 mV/s
Oxidation Potential (Epa) +1.25 V
Reduction Potential (Epc) -0.85 V
Redox Process Nature Irreversible

Computational Chemistry and Molecular Modeling of N 4 Sec Butylphenyl 2 Chloropropanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules like N-(4-sec-butylphenyl)-2-chloropropanamide.

Electronic Structure and Reactivity Descriptors

DFT calculations can elucidate the electronic structure of this compound, providing information about the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Illustrative Global Reactivity Descriptors for a Propanamide Derivative (Calculated via DFT)
ParameterSymbolValue (Illustrative)
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-0.8 eV
Energy GapΔE5.7 eV
Electronegativityχ3.65
Chemical Hardnessη2.85
Global SoftnessS0.35

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org In an MEP map, regions of negative potential, typically colored in shades of red, indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, represent electron-deficient areas that are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, and positive potential around the amide hydrogen. This information is critical for understanding and predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and binding to biological targets. researchgate.netresearchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

While no specific docking studies involving this compound have been reported, this technique could be employed to screen for potential biological targets. For instance, based on its structural features, it could be docked against various enzymes or receptors to identify potential inhibitory or modulatory activities. The results of docking simulations, including the predicted binding energy and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.), can provide a rational basis for further experimental investigation. nih.gov

Illustrative Molecular Docking Results for an N-phenylamide Ligand with a Target Protein
ParameterValue (Illustrative)
Binding Affinity (kcal/mol)-8.5
Hydrogen Bonds2
Interacting ResiduesTYR23, SER45, LEU89
RMSD (Å)1.2

Molecular Dynamics Simulations for Conformational Studies and Complex Stability

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and molecular complexes over time. koreascience.kr By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational flexibility of a molecule and the stability of its interactions with other molecules. researchgate.netkummerlaender.eu

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). When a docking simulation predicts a favorable binding mode with a biological target, an MD simulation of the ligand-protein complex can be performed to assess the stability of the predicted interactions over time. This can provide a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone. rsc.org

Cheminformatics and Virtual Screening for Novel Ligand Discovery

Cheminformatics involves the use of computational and informational techniques to a broad range of problems in the field of chemistry. nih.gov Virtual screening is a key application of cheminformatics in drug discovery, where large libraries of chemical compounds are computationally screened to identify those that are most likely to bind to a drug target. nih.gov

This compound itself could be part of a larger chemical library used in virtual screening campaigns. Furthermore, its chemical structure can serve as a scaffold for the design of new, related compounds with potentially improved properties. Cheminformatics tools can be used to analyze the chemical space around this scaffold, predicting properties such as drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects. This allows for the rational design of new ligands with a higher probability of success in the drug development pipeline.

Illustrative Cheminformatics Properties of a Propanamide Derivative
PropertyValue (Illustrative)Interpretation
Molecular Weight239.74Within Lipinski's rule of five
LogP3.5Good lipophilicity for cell permeability
Hydrogen Bond Donors1Within Lipinski's rule of five
Hydrogen Bond Acceptors1Within Lipinski's rule of five
Topological Polar Surface Area (TPSA)29.1 ŲGood for oral bioavailability

Potential Research Applications and Future Perspectives for N 4 Sec Butylphenyl 2 Chloropropanamide

Investigations in Oncology Research as Potential Antiproliferative Agents

Currently, there is a notable absence of specific studies investigating N-(4-sec-butylphenyl)-2-chloropropanamide as an antiproliferative agent in oncology research. However, the N-phenylacetamide and N-phenylpropanamide scaffolds are found in various compounds that have been evaluated for their anticancer activities. Phenylacetamide derivatives, for instance, have been explored for a range of biological effects, including cytostatic properties. The exploration of novel N-substituted-2-phenylacetamide derivatives as potential cytotoxic agents has been a subject of interest in medicinal chemistry. Future research could, therefore, involve the synthesis and screening of this compound and its analogues against various cancer cell lines to determine if this specific substitution pattern confers any significant antiproliferative activity.

Exploration in Antimicrobial Drug Discovery (e.g., Antituberculosis, Antimalarial)

Detailed research specifically evaluating the antimicrobial, antituberculosis, or antimalarial properties of this compound is not readily found in existing literature. Nevertheless, the broader class of N-phenylacetamide derivatives has been recognized for its potential pharmacological and biological activities, including antimicrobial effects. For example, studies on 2-chloro-N-phenylacetamide have shown it to possess antifungal activity against Aspergillus niger. tandfonline.com Additionally, various N-phenylacetamide derivatives have been synthesized and tested for their antibacterial activities against several bacterial strains. irejournals.com This suggests a potential, yet unexplored, avenue for investigating this compound. Future studies could assess its efficacy against clinically relevant bacteria, mycobacteria, and parasites.

Role as a Chemical Probe for Biological Pathways

There is no available research detailing the use of this compound as a chemical probe for elucidating biological pathways. Chemical probes are small molecules used to study and manipulate biological systems. Given that the specific biological targets of this compound are unknown, its utility as a selective chemical probe has not been established. Future research would first need to identify a specific biological target with which this compound interacts with high affinity and selectivity. Should such a target be identified, the compound could potentially be developed into a probe to study the functions of that target in cellular processes.

Development of Advanced Synthetic Strategies for Complex Molecules

While this compound is not itself a highly complex molecule, it can serve as a building block or intermediate in the synthesis of more complex structures. The synthesis of N-aryl amides is a fundamental process in organic chemistry, with various methods being developed to achieve this transformation efficiently. nih.govarabjchem.org The presence of a reactive chlorine atom in the propanamide chain of this compound makes it a versatile synthon. This chloro group can be displaced by various nucleophiles to introduce new functional groups, thereby enabling the construction of a library of derivatives for further study. For example, α-halogenoacetamides are known to be versatile tools for the synthesis of complex aza-heterocycles. rsc.org

Emerging Research Areas and Unexplored Biological Targets

Given the lack of specific research on this compound, virtually all of its potential biological targets remain unexplored. The N-phenylacetamide scaffold has been investigated for a wide array of biological activities beyond antimicrobial and anticancer effects, including antidepressant properties in some derivatives. nih.gov This suggests that the biological activity of this compound could be multifaceted. Emerging research could focus on high-throughput screening of this compound against a wide panel of biological targets to identify any potential therapeutic applications. The sec-butylphenyl moiety, in particular, may influence the compound's lipophilicity and binding interactions with various receptors or enzymes, warranting further investigation.

Q & A

Q. What are the recommended synthetic routes for N-(4-sec-butylphenyl)-2-chloropropanamide, and how do reaction conditions influence yield?

Synthesis typically involves amidation of 2-chloropropanoyl chloride with 4-sec-butylaniline. Key steps include:

  • Route 1 : Direct coupling under Schotten-Baumann conditions (aqueous NaOH, dichloromethane), achieving yields of 80–84% .
  • Route 2 : Use of coupling agents like DCC/DMAP in anhydrous THF, improving regioselectivity for sterically hindered substrates .
    Yield optimization requires precise control of temperature (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.2 amine:acyl chloride). Monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 13C/1H NMR : Confirm regiochemistry of the sec-butyl group (δ 22–25 ppm for branched CH) and amide carbonyl resonance (δ 165–170 ppm) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Cl or sec-butyl groups) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (H313/H333 risks) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • First Aid : Immediate eye irrigation (P305+P351) and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

  • Reaction Path Modeling : Density Functional Theory (DFT) predicts transition states and intermediates, identifying energy barriers for amidation .
  • Condition Screening : Machine learning algorithms analyze solvent polarity, temperature, and catalyst effects on yield, reducing trial-and-error experiments .
  • Example : ICReDD’s workflow integrates quantum calculations with experimental feedback to refine reaction parameters (e.g., solvent selection for improved solubility) .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity, and what experimental frameworks validate these effects?

  • Analog Synthesis : Replace Cl with Br or CF3 to study electronic effects on receptor binding .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays .
    • SAR Studies : Correlate substituent electronegativity with activity; e.g., chloro vs. methoxy groups in agrochemical screens .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks, particularly for overlapping sec-butyl signals .
  • Crystallography : Single-crystal X-ray diffraction unambiguously confirms molecular geometry and hydrogen-bonding patterns .
  • Reproducibility Checks : Standardize solvent (CDCl3 vs. DMSO-d6) and concentration to minimize shifts .

Q. How can Design of Experiments (DoE) improve process efficiency in scaled-up synthesis?

  • Factorial Design : Screen variables (temperature, catalyst loading, stoichiometry) to identify critical parameters .
  • Case Study : A 2^3 factorial design reduced reaction steps for a related amide from 11 to 8, boosting yield from 5% to 15% .
  • Response Surface Methodology (RSM) : Optimizes non-linear relationships (e.g., solvent polarity vs. reaction rate) .

Q. What are the environmental implications of byproduct formation during synthesis, and how can they be mitigated?

  • Byproduct Analysis : GC-MS identifies chlorinated side products (e.g., 4-sec-butylphenol from hydrolysis) .
  • Green Chemistry Approaches :
    • Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
    • Catalytic recycling (e.g., polymer-supported DMAP) minimizes waste .

Methodological Resources

  • Synthesis Optimization : Refer to Journal of Organic Chemistry protocols for Schotten-Baumann adaptations .
  • Computational Tools : PubChem data and ICReDD workflows for reaction design .
  • Safety Compliance : Follow GHS guidelines outlined in Canadian Research and Development Classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.